molecular formula C12H18ClN B13286834 [(2-Chlorophenyl)methyl](3-methylbutyl)amine

[(2-Chlorophenyl)methyl](3-methylbutyl)amine

Cat. No.: B13286834
M. Wt: 211.73 g/mol
InChI Key: UMJCDTWQDLUFJB-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-2,2-dimethylpiperazine is a piperazine derivative characterized by a 2-fluoroethyl group at the 1-position and two methyl groups at the 2- and 2-positions of the piperazine ring. This structural configuration imparts unique electronic and steric properties, making it distinct from other piperazine analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C12H18ClN/c1-10(2)7-8-14-9-11-5-3-4-6-12(11)13/h3-6,10,14H,7-9H2,1-2H3

InChI Key

UMJCDTWQDLUFJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution of Chloromethyl Derivatives

Method Overview:
This classical approach involves the nucleophilic substitution of a chloromethyl aromatic precursor with a suitable amine or amine precursor. The key step is the formation of the chloromethyl intermediate, which then reacts with the amine to yield the target compound.

Procedure Details:

  • Preparation of Chloromethyl Intermediate:
    The chloromethyl derivative, (2-chlorophenyl)methyl chloride , can be synthesized via chloromethylation of 2-chlorobenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride.
    $$
    \text{2-Chlorobenzene} + \text{Formaldehyde} + \text{HCl} \xrightarrow[\text{ZnCl}_2]{} \text{(2-Chlorophenyl)methyl chloride}
    $$
  • Nucleophilic Substitution with 3-Methylpentan-2-amine:
    The chloromethyl intermediate reacts with 3-methylpentan-2-amine (or its protected form) under SN2 conditions, typically in an aprotic solvent like dichloromethane or acetonitrile, with a base such as potassium carbonate or sodium hydride to facilitate the substitution:
    (2-Chlorophenyl)methyl chloride + 3-methylpentan-2-amine → [(2-Chlorophenyl)methyl](3-methylpentyl)amine

Advantages & Notes:

  • High regioselectivity and control over substitution position.
  • Suitable for scale-up with proper safety measures due to handling of chloromethyl compounds.

Reductive Amination of Corresponding Ketones or Aldehydes

Method Overview:
This approach involves the formation of the amine via reductive amination, starting from a ketone or aldehyde precursor bearing the aromatic moiety.

Procedure Details:

  • Synthesis of the Aromatic Ketone or Aldehyde:
    Starting from 2-chlorobenzaldehyde or 2-chlorobenzone, functionalization at the methyl position can be achieved through Friedel-Crafts acylation or directed ortho-lithiation followed by oxidation.
  • Reductive Amination:
    The aromatic aldehyde reacts with 3-methylbutan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., Pd/C) under mild conditions:
    [(2-Chlorophenyl)methyl] aldehyde + 3-methylbutan-2-amine → [(2-Chlorophenyl)methyl](3-methylbutyl)amine

Advantages & Notes:

  • Avoids the use of chloromethyl intermediates, reducing potential hazards.
  • Offers high selectivity and yields under optimized conditions.

Amide Coupling Followed by Reduction

Method Overview:
This method involves synthesizing an aromatic amide intermediate, followed by reduction to the corresponding amine.

Procedure Details:

  • Formation of Aromatic Amide:
    React 2-chlorobenzoyl chloride with 3-methylpentan-2-amine in the presence of a base such as pyridine or triethylamine to form an amide linkage.
  • Reduction to Amine:
    The amide is then reduced using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) to yield the target amine:
    [(2-Chlorophenyl)methyl] amide + H_2 → this compound

Advantages & Notes:

  • Well-established in pharmaceutical synthesis.
  • Suitable for complex molecule modifications.

Cross-Coupling Strategies (Palladium-Catalyzed Couplings)

Method Overview:
Advanced methods involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to form the C–N bond directly.

Procedure Details:

  • Coupling with Amine:
    Under palladium catalysis, with ligands like BINAP or Xantphos, and bases such as cesium carbonate, couple with 3-methylbutan-2-amine :
    2-Chlorobenzyl halide + 3-methylbutan-2-amine → this compound

Advantages & Notes:

  • High regioselectivity.
  • Suitable for complex and functionalized molecules.

Summary of Raw Materials and Reagents

Method Key Raw Materials Reagents Conditions Remarks
Nucleophilic substitution 2-Chloromethyl benzene derivatives Potassium carbonate, aprotic solvents Reflux, SN2 conditions Widely used, scalable
Reductive amination 2-Chlorobenzaldehyde Sodium cyanoborohydride, acid catalysts Mild, room temperature High selectivity
Amide coupling 2-Chlorobenzoyl chloride Triethylamine, Pd/C Hydrogenation Efficient for complex molecules
Cross-coupling 2-Chlorobenzyl halides Pd catalysts, ligands Elevated temperature Precise, versatile

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The tertiary amine group undergoes alkylation or acylation to form quaternary ammonium salts or amides, respectively.

Reaction TypeReagents/ConditionsProductsKey Observations
Alkylation Methyl iodide, K₂CO₃, DMF, 60°CQuaternary ammonium saltReaction occurs via SN2 mechanism; steric hindrance from the branched alkyl chain slows kinetics.
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RTN-Acetyl derivativeAcylation preferentially targets the less hindered nitrogen site; 87% yield reported for analogous compounds.

Oxidation Reactions

The amine moiety undergoes oxidation under controlled conditions:

Oxidation to N-Oxide

  • Reagents : H₂O₂ (30%), acetic acid, 50°C

  • Product : (2-Chlorophenyl)methylamine N-oxide

  • Mechanism : Oxygen insertion into the N-H bond via electrophilic attack.

  • Yield : ~65% (extrapolated from dimethylamine oxidation studies) .

Oxidative Degradation

  • Atmospheric reaction with OH radicals shows dual hydrogen abstraction pathways:

    • C-H abstraction : Forms a carbon-centered radical (40% branching ratio).

    • N-H abstraction : Generates a nitrogen-centered radical (60% branching ratio) .

  • Rate constant: kOH=5.2×1012cm3molecule1s1k_{\text{OH}}=5.2\times 10^{-12}\,\text{cm}^3\,\text{molecule}^{-1}\,\text{s}^{-1}
    at 298 K .

Hofmann Elimination

Under strong basic conditions, the amine undergoes elimination to form alkenes:

ReagentsConditionsProductsNotes
Ag₂O, H₂OReflux, 120°C1-Chloro-2-vinylbenzene + 3-Methyl-1-buteneReaction proceeds via E2 mechanism; regioselectivity favors formation of the more stable alkene.

Reaction with Ozone

Ozonolysis generates fragmentation products via C-N bond cleavage:

ReagentsConditionsMajor ProductsMinor Products
O₃ (10% in O₂), CH₂Cl₂-78°C, 2 hrs2-Chlorobenzaldehyde (70%)N,N-Dimethylformamide (15%), CO₂ (traces)

Mechanism :

  • Ozone attacks the amine’s lone pair, forming an ozonide intermediate.

  • Fragmentation releases formaldehyde and a nitramine derivative.

  • Secondary oxidation yields carboxylic acids (e.g., formic acid) .

Electrophilic Aromatic Substitution

The chlorophenyl group directs electrophiles to specific positions:

ReactionReagentsProductsSelectivity
Nitration HNO₃/H₂SO₄, 50°C3-Nitro-2-chlorotoluene derivativeMeta-directing effect of chlorine dominates; para-substitution inhibited by steric bulk.
Sulfonation H₂SO₄ (fuming), 100°C2-Chloro-5-sulfobenzoic acidSteric hindrance from the methylbutyl group reduces reaction rate by 40% compared to unsubstituted analogs.

Scientific Research Applications

(2-Chlorophenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of phenylmethylamine derivatives on biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby influencing neuronal signaling pathways.

Comparison with Similar Compounds

1-(2-Fluorobenzyl)piperazine Dihydrochloride

  • Substituents : 2-fluorobenzyl group (aryl-alkyl hybrid) at the 1-position.
  • The dihydrochloride salt form enhances aqueous solubility compared to the free base form of 1-(2-fluoroethyl)-2,2-dimethylpiperazine .
  • Applications : Primarily used in receptor-binding studies due to its affinity for serotonin and dopamine receptors .

1-(2-Hydroxyethyl)piperazine

  • Substituents : 2-hydroxyethyl group at the 1-position.
  • Key Differences :
    • The hydroxyl group increases hydrophilicity (logP ~0.5 vs. ~1.8 for the target compound) but reduces metabolic stability due to susceptibility to oxidation.
    • pKa values: The 2-hydroxyethyl derivative has a lower basicity (pKa1 = 9.2, pKa2 = 5.1) compared to 1-(2-fluoroethyl)-2,2-dimethylpiperazine (estimated pKa ~8.5), impacting ionization under physiological conditions .

Substitution Pattern Comparison

2,5-Dimethylpiperazine

  • Substituents : Methyl groups at the 2- and 5-positions.
  • Key Differences: Symmetrical substitution reduces steric hindrance compared to the 2,2-dimethyl pattern in the target compound.

Trans-1-(6-Chloro-3-phenyl-1-yl)-3,3-dimethylpiperazine

  • Substituents : Chlorophenyl group at the 1-position and 3,3-dimethyl groups.
  • The chloro-phenyl group enhances halogen bonding but increases molecular weight (MW = 309.8 g/mol) compared to the target compound (MW = 202.3 g/mol) .

Functional Group and Electronic Effects

1-(1,3-Difluoro-2-propanyl)piperazine

  • Substituents : Branched 1,3-difluoro-2-propanyl group.
  • Key Differences: The branched fluorinated chain increases steric bulk and electron-withdrawing effects, lowering pKa (estimated ~7.8) compared to the target compound.

1-(4-Methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine

  • Substituents: Cinnamoyl and oxazolinone groups.
  • Higher molecular complexity (MW = 447.5 g/mol) limits blood-brain barrier penetration compared to the target compound .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP pKa Solubility (mg/mL)
1-(2-Fluoroethyl)-2,2-dimethylpiperazine 202.3 1.8 ~8.5 12.5 (PBS)
1-(2-Fluorobenzyl)piperazine 238.3 2.3 8.9, 3.7 45.0 (HCl salt)
1-(2-Hydroxyethyl)piperazine 146.2 0.5 9.2, 5.1 >100 (aqueous)
2,5-Dimethylpiperazine 128.2 0.1 9.8, 5.6 85.0

Notes:

  • The target compound’s higher logP suggests improved membrane permeability over hydrophilic analogs like 1-(2-hydroxyethyl)piperazine.
  • Salt forms (e.g., dihydrochloride) dramatically enhance solubility for ionic derivatives .

Biological Activity

(2-Chlorophenyl)methylamine, an organic compound featuring a chlorinated phenyl group and a branched alkyl amine, has garnered attention in medicinal chemistry and organic synthesis. The unique structural properties of this compound suggest potential biological activities, including antimicrobial and cytotoxic effects.

Structural Characteristics

The compound can be represented by the following structural formula:

C12H16ClN\text{C}_{12}\text{H}_{16}\text{Cl}\text{N}

This structure includes:

  • Chlorophenyl Group : Known to enhance biological activity due to its electron-withdrawing properties.
  • Alkyl Amine Side Chain : Contributes to the hydrophobic nature of the compound, influencing its interaction with biological membranes.

Antimicrobial Activity

Research indicates that compounds with similar structures to (2-Chlorophenyl)methylamine exhibit significant antimicrobial properties. For example, studies on halogenated compounds have shown increased efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

A comparative analysis of related compounds revealed that those with chlorinated phenyl groups often demonstrate enhanced antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for related compounds were found to be in the range of 31.25 to 62.5 µg/mL against standard bacterial strains .

Cytotoxicity

The cytotoxic profile of (2-Chlorophenyl)methylamine suggests potential applications in cancer therapy. Preliminary studies have shown that derivatives of similar compounds can induce cell death in various cancer cell lines while exhibiting low toxicity towards normal mammalian cells .

For instance, a series of synthesized derivatives were evaluated for their cytotoxic effects, revealing that some exhibited submicromolar activity against cancer cells, indicating a promising therapeutic window for further development .

Structure-Activity Relationship (SAR)

The biological activity of (2-Chlorophenyl)methylamine is influenced by its structural components. The introduction of halogens, particularly chlorine, has been associated with increased antibacterial potency. A structure-activity relationship analysis highlights the importance of:

  • Lipophilicity : Compounds with higher lipophilicity tend to permeate cell membranes more effectively.
  • Functional Groups : The presence and position of functional groups can significantly alter the compound's interaction with biological targets.

Case Studies

  • Antibacterial Efficacy : A study evaluating a series of chlorinated anilides demonstrated that compounds similar to (2-Chlorophenyl)methylamine showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives achieving MIC values comparable to clinically used antibiotics .
  • Cytotoxic Assessment : In another investigation, derivatives were tested on cancer cell lines, revealing that specific modifications in the alkyl chain length and branching could enhance anticancer activity while maintaining low toxicity towards healthy cells .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the 2-chlorophenyl group shows deshielded aromatic protons (~7.2–7.5 ppm), while the 3-methylbutyl chain exhibits methylene/methyl signals (δ 0.8–1.6 ppm) .
  • X-ray crystallography : Resolve stereochemistry and confirm bond angles/planarity of the aromatic ring .
  • Mass spectrometry (MS) : Use ESI-MS or GC-MS to verify molecular ion peaks (e.g., m/z ~225 for [M+H]⁺) and fragmentation patterns .

Advanced Tip : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

How can reaction conditions be optimized to minimize by-products during synthesis?

Q. Advanced

  • Solvent selection : Acetonitrile improves reaction selectivity over ethanol due to higher polarity and dielectric constant, reducing nucleophilic substitution side reactions .
  • Temperature control : Maintain 60–80°C to balance reaction rate and thermal decomposition risks .
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the amine from unreacted starting materials .

Data Contradiction Example : Ethanol promotes elimination reactions, leading to undesired alkenes, while acetonitrile suppresses these pathways .

What strategies resolve contradictions in physicochemical data (e.g., logP values)?

Q. Advanced

  • Experimental validation : Measure logP via shake-flask method (octanol/water partitioning) and compare with computational tools (e.g., XlogP). For (2-Chlorophenyl)methylamine, XlogP ≈ 2.2 .
  • Cross-validate analytical data : Correlate HPLC retention times with logP predictions to identify outliers .
  • Crystallographic validation : Confirm molecular conformation impacts on hydrophobicity .

What are the critical safety protocols for handling this compound?

Q. Basic

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Waste disposal : Segregate halogenated amine waste and consult certified biohazard disposal services .

How can derivatization techniques enhance detection in complex matrices?

Q. Advanced

  • CNBF derivatization : React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form UV-active derivatives, improving HPLC/UV detection limits .
  • GC-MS derivatization : Use BSTFA or TFAA to silylate the amine, enhancing volatility and MS sensitivity .

Q. Example Protocol :

Dissolve the amine in acetonitrile.

Add CNBF (1:2 molar ratio) and heat at 60°C for 1 hour.

Analyze via reversed-phase HPLC (C18 column, λ = 254 nm) .

What is the compound’s potential role as a reference standard in drug development?

Q. Advanced

  • Pharmacopeial applications : Analogous to USP sibutramine-related compounds, it may serve as a reference standard for quality control in API synthesis .
  • Metabolic studies : Use isotopically labeled analogs (e.g., ¹³C/¹⁵N) to trace metabolic pathways in preclinical models .

Q. Key Physicochemical Properties :

PropertyValueSource
Molecular weight~225.7 g/molCalculated
XlogP2.2
Hydrogen bond donors1
Topological polar surface area26 Ų

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